N-{[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methyl}prop-2-enamide
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Overview
Description
N-{[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methyl}prop-2-enamide is an organic compound with a complex structure that includes a triazole ring, a methoxymethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methyl}prop-2-enamide typically involves the reaction of methoxymethyl triazole with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives.
Scientific Research Applications
N-{[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-{[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(methoxymethyl)methacrylamide
- N-(butoxymethyl)acrylamide
- N-(2-hydroxypropyl)methacrylamide
Uniqueness
N-{[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methyl}prop-2-enamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
N-[[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-3-8(13)9-4-6-10-7(5-14-2)12-11-6/h3H,1,4-5H2,2H3,(H,9,13)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRBWOKRNFTSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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